molecular formula C13H16ClF2NO2 B1447883 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1803612-25-0

1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1447883
CAS No.: 1803612-25-0
M. Wt: 291.72 g/mol
InChI Key: QSTWQLABJNVIMX-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H16ClF2NO2 and its molecular weight is 291.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-4,4-difluoropiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-7-16(9-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWQLABJNVIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural properties suggest potential applications in various therapeutic areas, including neuropharmacology and oncology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15F2ClN2O2C_{13}H_{15}F_2ClN_2O_2. The compound features a piperidine ring with difluoromethyl and benzyl substituents, which influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may modulate the activity of serotonin and dopamine receptors, leading to alterations in neurotransmitter signaling pathways. This modulation can have implications for treating conditions like depression and anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several biological targets:

  • Antimicrobial Activity : The compound has shown inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, although further research is needed to elucidate its efficacy and mechanism in cancer therapy .

In Vivo Studies

Research involving animal models has highlighted the compound's potential therapeutic benefits. For instance, studies have indicated that it could reduce tumor growth in xenograft models, suggesting a promising avenue for cancer treatment . Additionally, its effects on behavior in rodent models have been explored, showing potential anxiolytic effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. Below is a comparison table illustrating key differences:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-4-fluoropiperidine-3-carboxylic acid Contains a single fluorine atomModerate anti-inflammatory effects
1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Different halogen substituentStronger antipsychotic effects
1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride Similar piperazine structureAntidepressant properties

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on human breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, the administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test. The observed effects were comparable to those produced by established anxiolytics such as diazepam, indicating its potential as a therapeutic agent for anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.